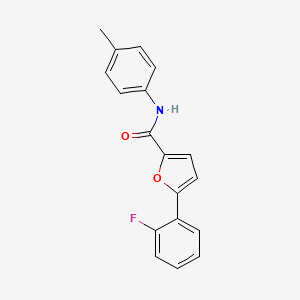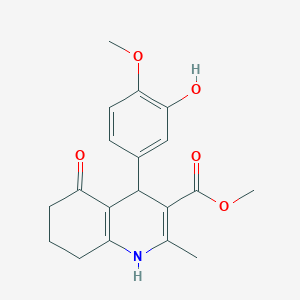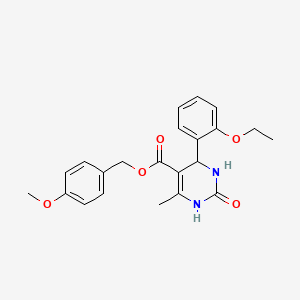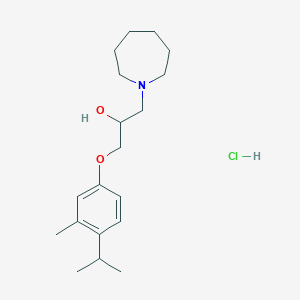
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide also activates the Nrf2/ARE pathway, which is responsible for the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as heme oxygenase-1. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is its relatively simple synthesis method and high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has relatively low solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in different disease models.
Future Directions
There are several future directions for the study of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. One potential area of research is the development of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide and its potential interactions with other signaling pathways in cells.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide involves the reaction between 2-fluoroaniline and 4-methylphenylboronic acid in the presence of palladium catalyst and potassium carbonate. The reaction mixture is then heated to form the intermediate, which is further reacted with furan-2-carboxylic acid to produce 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. The yield of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is around 60%, and the purity can be improved by recrystallization.
Scientific Research Applications
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been demonstrated to have neuroprotective effects in animal models of ischemic stroke and Alzheimer's disease.
properties
IUPAC Name |
5-(2-fluorophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-6-8-13(9-7-12)20-18(21)17-11-10-16(22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJATGDOVQRQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![2-{3-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5164406.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)